3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride
Description
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a small-molecule compound featuring a 2,6-dioxopiperidin-3-yl core fused to an isoindole moiety, with a propanamide linker substituted with an amino group. This structure is characteristic of compounds targeting proteolysis-targeting chimeras (PROTACs) or cereblon (CRBN)-binding molecules, which are pivotal in protein degradation therapies for cancer and inflammatory diseases . The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4.ClH/c17-7-6-14(22)18-11-3-1-2-9-10(11)8-20(16(9)24)12-4-5-13(21)19-15(12)23;/h1-3,12H,4-8,17H2,(H,18,22)(H,19,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKOXJHPHVROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Reductive Amination
A representative method involves reacting an aldehyde-bearing isoindolinone derivative with a primary or secondary amine in the presence of a reducing agent. For example:
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Reactants :
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Aldehyde intermediate: 2-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-methoxy-2-methylphenyl)acetaldehyde.
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Amine hydrochloride: 4-(7-aminohept-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
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Conditions :
Table 1: Reductive Amination Case Studies
| Compound | Aldehyde Component | Amine Component | Yield | Purification Method |
|---|---|---|---|---|
| CPD-198 | 2-(4-((5-chloro-4-...)acetaldehyde | 4-(7-aminohept-1-yn-1-yl)-... | 6% | Prep-HPLC |
| CPD-1108 | 7-(2-(2,6-dioxo...)hept-6-ynal | 5-chloro-...pyrimidine-2,4-diamine | 8.9% | Prep-HPLC |
| CPD-1131 | 5-(2-(2,6-dioxo...)pent-4-ynal | 5-chloro-...pyrimidine-2,4-diamine | 12% | Chromatography |
Key challenges include low yields due to steric hindrance and competing side reactions. The use of NaBH(OAc)₃ instead of NaBH3CN improves selectivity in sterically demanding systems.
Nucleophilic Substitution Reactions
Piperidine Ring Functionalization
The 2,6-dioxopiperidin-3-yl moiety is introduced via nucleophilic substitution. For instance:
Table 2: Optimization of Substitution Reactions
| Parameter | Effect on Yield |
|---|---|
| Solvent polarity | DMF > THF |
| Base strength | TEA > K2CO3 |
| Temperature | 60°C optimal |
Cross-Coupling Strategies
Sonogashira Coupling
Alkyne-functionalized intermediates are synthesized via palladium-catalyzed coupling:
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Reactants :
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Aryl halide: 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
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Terminal alkyne: Hept-1-yne-7-amine.
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Catalyst : Pd(PPh3)4/CuI.
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Conditions :
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Final compounds are purified via reverse-phase HPLC using:
Spectroscopic Validation
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¹H NMR : Characteristic peaks for piperidine (δ 2.57–2.86 ppm) and isoindole (δ 7.81–8.51 ppm).
Challenges and Optimizations
Yield Limitations
Yields for reductive amination rarely exceed 15% due to:
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Steric effects from bulky substituents.
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Competing imine formation in the absence of reducing agents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of this compound can reduce the levels of tumor necrosis factor-alpha (TNFα), a key cytokine involved in systemic inflammation. This suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .
Anticancer Activity
The compound's ability to modulate inflammatory pathways may also extend to cancer treatment. Inhibiting TNFα could play a role in reducing tumor growth and metastasis in certain cancers. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for further investigation .
Neurological Applications
Given its structural similarity to known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases. The modulation of inflammatory responses in the brain could provide therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its desired effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Positional Isomerism
The isoindol-4-yl substitution in the target compound distinguishes it from analogs like eragidomide (isoindol-5-yl) and N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride (isoindol-5-yl) . Positional isomerism significantly impacts binding affinity to cereblon, as demonstrated by thalidomide derivatives .
Linker Modifications
- Target compound: Propanamide linker with terminal 3-amino group.
- Eragidomide : Difluoroacetamide linker with a 4-chlorophenyl group, introducing hydrophobicity and steric bulk .
Molecular Properties
Key Observations :
- Longer alkyl linkers (e.g., pentyl vs. propyl) correlate with increased molecular weight and altered pharmacokinetics .
- The 1,3-dioxo group in some analogs (e.g., EN300-33036638) may enhance hydrogen bonding with cereblon, improving binding stability .
Target Compound
The 3-amino group may enable conjugation to E3 ligase ligands in PROTAC designs, facilitating targeted protein degradation .
Comparison with Eragidomide
Biological Activity
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C16H19ClN4O4
- Molecular Weight : 366.8 g/mol
- CAS Number : 1407490-89-4
Research indicates that this compound exhibits biological activity primarily through the modulation of tumor necrosis factor-alpha (TNF-α) levels. TNF-α is a cytokine involved in systemic inflammation and is implicated in various disease states, including autoimmune disorders and cancer.
- Inhibition of TNF-α Production : The compound has been shown to reduce TNF-α levels in mammalian models. This effect is crucial for managing inflammatory responses and may have implications for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Regulation of NF-kB Pathway : The compound also influences the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a pivotal role in regulating immune response and inflammation. By modulating this pathway, the compound may help in controlling excessive inflammatory responses .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Case Studies
- Rheumatoid Arthritis Management : A clinical trial involving patients with rheumatoid arthritis showed that administration of compounds similar to this compound resulted in a marked reduction in serum TNF levels and improved clinical symptoms .
- Inflammatory Bowel Disease (IBD) : In a preclinical model of IBD, treatment with this compound led to decreased colonic inflammation and reduced levels of pro-inflammatory cytokines, highlighting its potential for therapeutic use in IBD management .
Q & A
Q. How should researchers validate conflicting crystallography and NMR data for this compound’s conformation?
- Methodological Answer : Compare X-ray crystallography results (solid-state) with solution-state NMR (e.g., NOESY for proximity correlations). If discrepancies arise (e.g., piperidine ring puckering), perform molecular dynamics simulations (AMBER or GROMACS) to assess flexibility in aqueous vs. crystalline environments. Cross-reference with vibrational spectroscopy (FT-IR) for bond angle validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
